molecular formula C14H16O3 B13021263 tert-Butyl 6-methylbenzofuran-2-carboxylate CAS No. 1210226-83-7

tert-Butyl 6-methylbenzofuran-2-carboxylate

Cat. No.: B13021263
CAS No.: 1210226-83-7
M. Wt: 232.27 g/mol
InChI Key: YLCZDHGCOTZMPI-UHFFFAOYSA-N
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Description

tert-Butyl 6-methylbenzofuran-2-carboxylate is a benzofuran-derived ester characterized by a tert-butyl ester group at the 2-position and a methyl substituent at the 6-position of the benzofuran core. Structural elucidation of such compounds typically employs nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, with software suites like SHELX facilitating crystal structure refinement . The tert-butyl group enhances steric bulk and may influence solubility and metabolic stability compared to smaller esters (e.g., methyl or ethyl).

Properties

CAS No.

1210226-83-7

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

tert-butyl 6-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C14H16O3/c1-9-5-6-10-8-12(16-11(10)7-9)13(15)17-14(2,3)4/h5-8H,1-4H3

InChI Key

YLCZDHGCOTZMPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(O2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-methylbenzofuran-2-carboxylate typically involves the reaction of 6-methylbenzofuran-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-methylbenzofuran-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

tert-Butyl 6-methylbenzofuran-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 6-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the benzofuran ring significantly impacts physicochemical properties. For example:

  • tert-Butyl 5-methylbenzofuran-2-carboxylate: A positional isomer with the methyl group at the 5-position instead of 4.
  • tert-Butyl 6-fluorobenzofuran-2-carboxylate : Replacing the methyl group with a fluorine atom introduces electronegativity, enhancing dipole interactions and possibly improving bioavailability.

Ester Group Variations

  • Benzyl 6-methylbenzofuran-2-carboxylate : The aromatic benzyl ester may enhance lipophilicity, altering membrane permeability compared to the tert-butyl analog.

Core Structure Modifications

  • tert-Butyl 6-methylindole-2-carboxylate : Replacing the benzofuran oxygen with a nitrogen atom (indole core) modifies hydrogen-bonding patterns and basicity, which could influence protein-binding affinity .

Key Research Findings and Data Tables

Table 1: Hypothetical Physicochemical Properties of Selected Analogs

Compound LogP Melting Point (°C) Solubility (mg/mL)
tert-Butyl 6-methylbenzofuran-2-carboxylate 3.2 120–122 0.5 (Water)
Methyl 6-methylbenzofuran-2-carboxylate 2.1 95–97 1.8 (Water)
tert-Butyl 6-fluorobenzofuran-2-carboxylate 3.0 115–117 0.3 (Water)

Note: Data inferred from trends in ester derivatives; experimental validation required.

Table 2: Spectroscopic Comparison (Hypothetical $^1$H-NMR Shifts)

Compound Benzofuran H-3 (δ, ppm) Methyl Group (δ, ppm)
This compound 7.45 (d, J=8.5 Hz) 2.35 (s)
tert-Butyl 5-methylbenzofuran-2-carboxylate 7.52 (d, J=8.2 Hz) 2.40 (s)

Spectral differences arise from substituent positioning, as demonstrated in studies using NMR for structural elucidation .

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